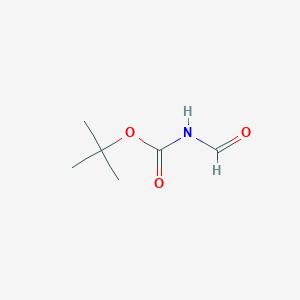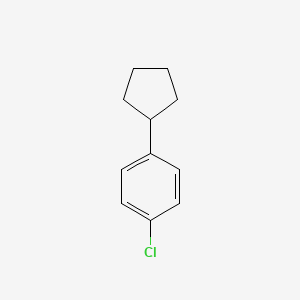
1-Cyclobutylethane-1,2-diol
Übersicht
Beschreibung
1-Cyclobutylethane-1,2-diol is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 . This compound contains a total of 20 bonds, including 8 non-H bonds, 2 rotatable bonds, 1 four-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .
Synthesis Analysis
The synthesis of 1,2-diols, such as this compound, can be achieved by various methods. One common approach is the dihydroxylation of alkenes . This can be either a syn or anti-dihydroxylation depending on the reagent . The syn dihydroxylation is done using osmium tetroxide and 1,2-diols (vic-diols – vicinal diols) are obtained . Another method involves the reaction of an alkene with peroxycarboxylic acid to produce an oxacyclopropane ring, also called an epoxide ring .Molecular Structure Analysis
The molecular structure of this compound includes a four-membered cyclobutyl ring attached to an ethane structure with two hydroxyl groups . The compound contains 1 four-membered ring(s), 2 hydroxyl group(s), 1 primary alcohol(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis
1,2-diols, such as this compound, can undergo various reactions. For instance, they can be oxidized to produce an oxacyclopropane ring . They can also undergo oxidative cleavage to form aldehydes and ketones . Additionally, 1,2-diols can be cleaved to form carboxylic acids or ketones under certain conditions .Wirkmechanismus
The mechanism of action for 1,2-diols involves various steps. For instance, in the oxidative cleavage of 1,2-diols to ketones, two efficient methods have been developed: electrochemical and thermochemical strategies . These methods pass through different reaction mechanisms . In the case of the cleavage of diols, the reaction can occur through the action of lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclobutylethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-4-6(8)5-2-1-3-5/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIVVUDHEOLCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




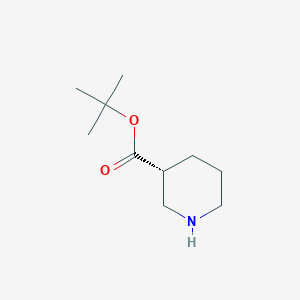
![4-Methanesulfonyl-N-(3-{[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}propyl)-2-nitroaniline](/img/structure/B3301810.png)
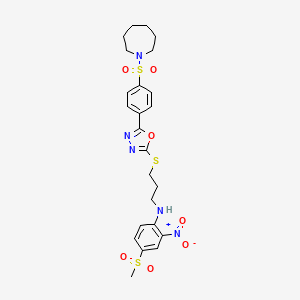




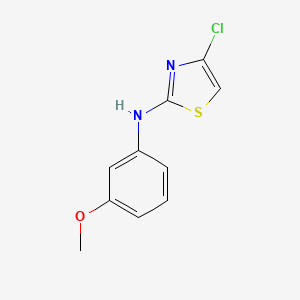
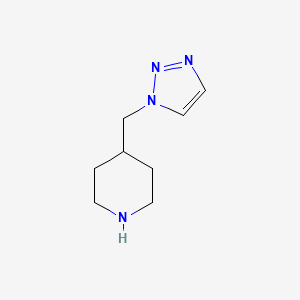
![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3301862.png)

